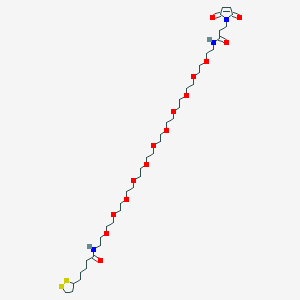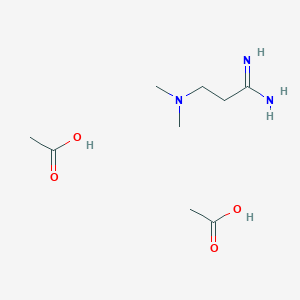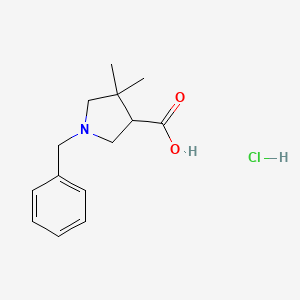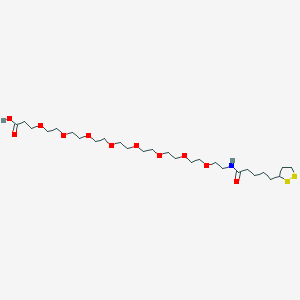
Lipoamido-PEG8-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipoamido-PEG8-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG linker increases the water solubility of the compound .
Molecular Structure Analysis
The molecular formula of Lipoamido-PEG8-acid is C27H51NO11S2 . It has a molecular weight of 629.82 . Lipoic acid contains two sulfur atoms (at C6 and C8) connected by a disulfide bond .Chemical Reactions Analysis
Lipoamido-PEG8-acid permits crosslinking of a molecule with an amine functional group to a metal surface such as gold . The lipoamide group readily forms strong, stable dative bonds with metals such as gold, while the acid group reacts with amines .Physical And Chemical Properties Analysis
Lipoamido-PEG8-acid has a molecular weight of 629.82 . It is a solid or viscous liquid . The compound is hydrophilic due to the PEG linker, which increases its water solubility .Applications De Recherche Scientifique
Diagnostic Applications
Lipoamido-PEG8-acid, part of the dPEG® product line, is a unique technology platform that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic applications . It can be used for conjugations and chemical modifications, which are essential in the development of diagnostic tools .
Therapeutic Applications
The dPEG® product line, including Lipoamido-PEG8-acid, has significant potential in therapeutic applications . It can be used for cross-linking and modification of biological therapeutics , which can enhance the efficacy and safety of various therapeutic agents.
Nanotech Applications
Lipoamido-PEG8-acid can also be used in nanotech applications . Its unique properties make it suitable for the development of nanoscale devices and systems for various scientific and technological applications.
Antibacterial Applications
Lipoic acid-based polymers, such as Lipoamido-PEG8-acid, have shown promise in antibacterial applications . They can be used to develop new antibacterial agents or enhance the antibacterial properties of existing ones .
Anti-Inflammation Applications
Lipoamido-PEG8-acid can also be used in anti-inflammation applications . It can be used to develop anti-inflammatory agents that can help manage various inflammatory conditions .
Anticancer Applications
Lipoamido-PEG8-acid has potential applications in cancer therapy . It can be used to develop anticancer agents or enhance the anticancer properties of existing ones .
Adhesive Applications
Lipoamido-PEG8-acid can be used in adhesive applications . Its unique properties make it suitable for the development of adhesives for various scientific and technological applications .
Flexible Electronics and 3D-Printed Tissue Scaffolds
Lipoamido-PEG8-acid can be used in the development of flexible electronics . It can also be used in the creation of 3D-printed tissue scaffolds , which have significant potential in tissue engineering and regenerative medicine .
Mécanisme D'action
Target of Action
Lipoamido-PEG8-acid is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lipoamido-PEG8-acid operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound’s action primarily affects the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation, which regulates a variety of biological processes, including cell cycle, signal transduction, and immune responses . By selectively degrading target proteins, Lipoamido-PEG8-acid can influence these processes.
Pharmacokinetics
It is known that the compound’s hydrophilic peg linker can increase its water solubility , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The primary molecular and cellular effect of Lipoamido-PEG8-acid’s action is the selective degradation of target proteins . This degradation can influence various biological processes regulated by these proteins, potentially leading to changes in cell cycle, signal transduction, and immune responses .
Action Environment
Safety and Hazards
Orientations Futures
The dPEG® product line, which includes Lipoamido-PEG8-acid, is a unique technology platform that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXLXWMWZSKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoamido-PEG8-acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
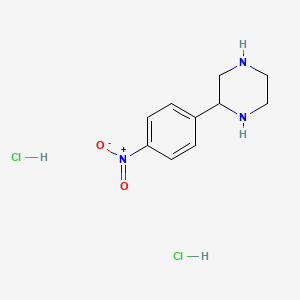
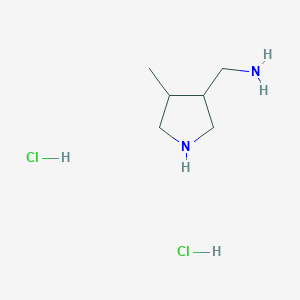
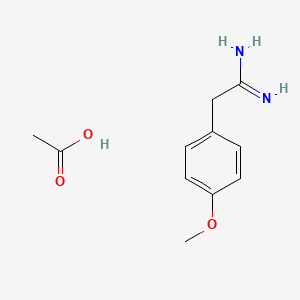
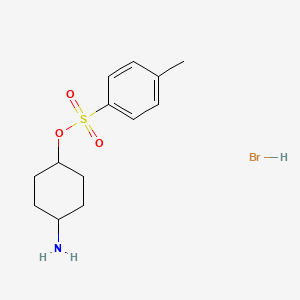
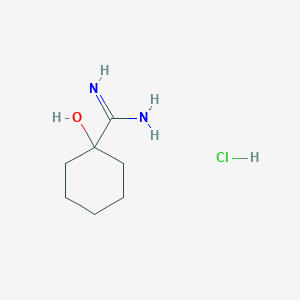
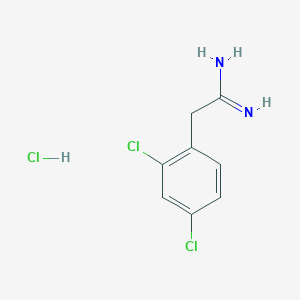
![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)

